The synthesis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole involves several key steps:
For large-scale production, continuous flow reactors and automated systems are employed to maintain precise control over reaction conditions. Purification techniques such as crystallization and chromatography are utilized to achieve high purity and yield.
The molecular structure of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole can be represented by its SMILES notation: COc1ccnc(CSc2nc3ccccc3[nH]2)c1C
, and its InChI code is InChI=1S/C15H15N3OS/c1-10-13(16-8-7-14(10)19-2)9-20-15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18)
.
The compound features:
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole can undergo various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Acidic or neutral medium |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Alkyl halides, alcohols | Basic or acidic medium |
The primary mechanism of action for 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is its role as a proton pump inhibitor. It specifically targets the gastric proton pump (H+/K+ ATPase), which is responsible for the secretion of gastric acid in the stomach.
Upon administration, this compound inhibits the activity of the gastric proton pump, leading to a significant reduction in gastric acid secretion. This action helps alleviate symptoms associated with excessive gastric acidity, such as heartburn and ulcer pain .
Rabeprazole and its derivatives are metabolized primarily in the liver through cytochrome P450 enzymes CYP2C19 and CYP3A4. This metabolic pathway influences both the efficacy and safety profile of the drug.
The physical and chemical properties of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole include:
This compound should be stored at temperatures around +5°C to maintain stability, while shipping can be done at room temperature .
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole has several scientific applications:
The systematic IUPAC name for this compound is 2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole [2]. This name precisely defines its molecular architecture:
Structurally, it is derived from Rabeprazole through two key modifications:
Table 1: Structural Comparison to Rabeprazole
Feature | Rabeprazole | 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole |
---|---|---|
Pyridine C4 substituent | 3-Methoxypropoxy (–OCH₂CH₂CH₂OCH₃) | Methoxy (–OCH₃) |
Sulfur bridge | Sulfinyl (–S(=O)–) | Sulfide (–S–) |
Molecular weight | 359.44 g/mol | 285.4 g/mol |
Oxidation state | Prodrug (activated in acid) | Metabolically stable |
This compound has a single validated CAS Registry Number: 102804-82-0 [2] [5]. It is cataloged under numerous synonyms across chemical, pharmaceutical, and regulatory contexts:
Table 2: Regulatory and Chemical Synonyms
Context | Synonym |
---|---|
IUPAC Name | 2-[(4-Methoxy-3-methylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole |
Pharmaceutical | Rabeprazole EP Impurity G |
Descriptive | Rabeprazole Sulfide 4-Methoxy Analog |
Research | 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole |
As a process-related impurity, this compound arises during Rabeprazole synthesis due to:
Its structural relationship to therapeutic Rabeprazole explains its inactive status:
Table 3: Key Analogues and Impurities in Rabeprazole Synthesis
Compound | CAS Number | Structural Difference from Rabeprazole | Impurity Designation |
---|---|---|---|
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole | 102804-82-0 | Methoxy at C4; sulfide bridge | Rabeprazole EP Impurity G |
4-Desmethoxypropoxyl-4-chloro Rabeprazole | 168167-42-8 | Chloro at C4; sulfinyl bridge | Rabeprazole EP Impurity H |
Rabeprazole (parent drug) | 117976-89-3 | 3-Methoxypropoxy at C4; sulfinyl bridge | N/A |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7